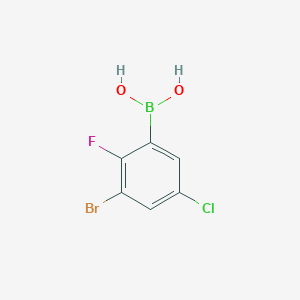

3-Bromo-5-chloro-2-fluorophenylboronic acid

Description

3-Bromo-5-chloro-2-fluorophenylboronic acid (CAS: [1451393-00-2]]) is a trihalogenated arylboronic acid with substituents at the 2-, 3-, and 5-positions of the benzene ring. Its molecular formula is C₆H₄BBrClFO₂, and it is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing effects of bromo, chloro, and fluoro substituents enhance its reactivity in coupling reactions while influencing solubility and stability.

Properties

IUPAC Name |

(3-bromo-5-chloro-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOPQYMXMOJAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Bromo-5-chloro-2-fluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for 3-Bromo-5-chloro-2-fluorophenylboronic acid are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-2-fluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors . The unique electronic properties imparted by the bromine, chlorine, and fluorine substituents make this compound a valuable tool in drug discovery and development.

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key reagent in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product . The presence of bromine, chlorine, and fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Positional Isomers

Impact of Substituent Position :

- Reactivity : The 5-chloro substituent in the target compound creates a steric and electronic environment distinct from analogs with chloro at the 4- or 6-positions. For example, the 5-chloro group may direct coupling reactions to specific sites in partner aryl halides.

- Solubility: Positional changes influence polarity; analogs with substituents closer to the boronic acid group (e.g., 2-fluoro) may exhibit lower solubility in non-polar solvents.

Substituent-Type Variants

Impact of Substituent Type :

- Electronic Effects : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) at the 2-position alters the boronic acid’s Lewis acidity. Methoxy groups reduce reactivity in Suzuki couplings compared to fluoro.

- Steric Hindrance : Bulky groups like trifluoromethyl (CF₃) at the 5-position (as in ) may hinder coupling efficiency but improve metabolic stability in drug candidates.

Halogen-Reduced Analogs

Impact of Reduced Halogenation :

Biological Activity

3-Bromo-5-chloro-2-fluorophenylboronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique halogenation pattern enhances its biological activity, making it a valuable compound in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor modulators. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C6H4BBrClF

- Molecular Weight : 218.82 g/mol

- Purity : ≥ 98%

The compound's structure allows for diverse reactivity in organic synthesis, particularly in Suzuki-Miyaura coupling reactions which are pivotal for forming carbon-carbon bonds in complex molecules.

The mechanism by which boronic acids exert their biological effects often involves:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine residues in active sites of serine proteases, inhibiting their function.

- Receptor Modulation : The presence of halogens can influence the binding affinity to various receptors, enhancing or diminishing biological responses.

Study on Boronic Acids as Enzyme Inhibitors

A significant study explored the use of boronic acids as inhibitors for proteolytic enzymes. The research highlighted that certain structural modifications, such as halogen substitutions, can enhance binding affinity and selectivity towards target enzymes . This suggests that 3-bromo-5-chloro-2-fluorophenylboronic acid may similarly exhibit enhanced enzyme inhibition properties due to its unique substituents.

Application in Drug Development

Another case study focused on the development of boron-containing drugs targeting cancer cells. The study demonstrated that compounds with similar structures effectively disrupted cancer cell proliferation through targeted enzyme inhibition . This positions 3-bromo-5-chloro-2-fluorophenylboronic acid as a potential candidate for further investigation in anticancer drug development.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.